4-Amino-3-bromo-2,5-difluorobenzonitrile

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers often face reaction failures when generic halogenated benzonitriles are used in cross-coupling or diazonium sequences due to unpredictable regioselectivity. 4-Amino-3-bromo-2,5-difluorobenzonitrile eliminates this variability through its precisely defined 2,5-difluoro-3-bromo-4-amino substitution pattern. - Consistent 92% reliable synthesis yield enables scalable medicinal chemistry campaigns. - Moderate lipophilicity (LogP 2.76) streamlines purification and downstream handling. - Guaranteed ≥95% purity ensures reproducible results batch-to-batch. Ideal for building pyrazole-based 5-LO inhibitors and heterocyclylbenzonitrile herbicides.

Molecular Formula C7H3BrF2N2
Molecular Weight 233.01 g/mol
CAS No. 112279-62-6
Cat. No. B175396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-2,5-difluorobenzonitrile
CAS112279-62-6
Synonyms4-AMINO-3-BROMO-2,5-DIFLUOROBENZONITRILE
Molecular FormulaC7H3BrF2N2
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)N)Br)F)C#N
InChIInChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2
InChIKeyCGPLHHFKFCRIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6): A Strategic Halogenated Benzonitrile for Specialized Synthesis


4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6) is a polyhalogenated benzonitrile derivative featuring a unique substitution pattern of an amino group (-NH2), a bromo group (-Br), and two fluoro groups (-F) on a central aromatic ring . This specific arrangement of electron-donating and -withdrawing groups confers distinct reactivity and serves as a versatile building block for constructing complex molecules in medicinal chemistry and agrochemical research . Its molecular formula is C₇H₃BrF₂N₂, with a molecular weight of approximately 233.01 g/mol and a computed LogP of 2.76, reflecting moderate lipophilicity .

Synthesis Workflow Polyhalogenated building block for cross-coupling and diazonium chemistry
Selection Context Defined 2,5-difluoro-3-bromo-4-amino pattern enables regioselective transformations
Grade Context Standard (≥95%) and higher grade (NLT 98%) options support tiered research needs

4-Amino-3-bromo-2,5-difluorobenzonitrile: Why Precise Substitution Matters for Reproducible Research


The specific 2,5-difluoro-3-bromo-4-amino substitution pattern of this compound creates a unique electronic and steric environment on the aromatic ring, which directly dictates its reactivity and selectivity in downstream transformations . This pattern is not interchangeable with other halogenated analogs. For instance, replacing the bromine atom with chlorine or changing its position will alter the regioselectivity of cross-coupling reactions due to differences in bond dissociation energies and steric hindrance . The presence of the amino group in a specific position relative to the halogens is also critical for subsequent diazonium chemistry, a key route to further functionalized intermediates [1]. Substituting a generic alternative risks reaction failure, unexpected side products, and ultimately, the inability to reliably access the desired target molecule, thereby compromising research reproducibility.

Target 4-Amino-3-bromo-2,5-difluorobenzonitrile
vs.
Analog Risk Other halogenated benzonitrile analogs
Reactivity Br acts as a selective handle for Pd-catalyzed coupling
may shift
Reactivity Mismatch Cl or I analogs alter regioselectivity and bond dissociation energy
Functionalization NH2 group positioned for reliable diazonium chemistry
limits direct substitution
Pathway Risk Regioisomers may lead to unexpected side products

4-Amino-3-bromo-2,5-difluorobenzonitrile: Quantitative Evidence for Product Differentiation


Synthesis Yield: An Optimized Route to 4-Amino-3-bromo-2,5-difluorobenzonitrile

A specific bromination protocol using bromine in acetic acid on the precursor 4-amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) provides the target compound in a high yield of 92% . This yield is demonstrably superior to the 70-71% yields reported in earlier patent literature [1].

Synthesis Yield
Cross-study comparable
92%
Reported yield supports synthetic route reproducibility
+21–22% higher than prior patent methods
Organic Synthesis Process Chemistry Medicinal Chemistry

Structural Differentiation: Purity and Characterization of 4-Amino-3-bromo-2,5-difluorobenzonitrile

The compound is commercially available with a standard purity of ≥95%, supported by batch-specific analytical data including NMR, HPLC, or GC . This is a crucial specification for a research intermediate, ensuring consistency in subsequent synthetic steps compared to lower-purity or uncharacterized alternatives. A supplier offers material with a minimum purity of 98% (NLT 98%), indicating a higher grade for more stringent applications .

Purity Specification
Direct head-to-head comparison
Standard: ≥95%
Higher Grade: NLT 98%
Specification review supports impurity risk mitigation
As per supplier Certificate of Analysis
Analytical Chemistry Quality Control Chemical Sourcing

Physicochemical Properties: LogP and PSA as Determinants of Molecular Behavior

The target compound has a computed LogP of 2.76 and a Topological Polar Surface Area (TPSA) of 49.8 Ų . Compared to the non-brominated precursor, 4-amino-2,5-difluorobenzonitrile (CAS: 112279-61-5), the introduction of the bromine atom increases molecular weight by approximately 79 g/mol and adds significant hydrophobicity, altering its ADME profile in biological assays [1].

Lipophilicity
Class-level inference
LogP = 2.76
MW increase: ~79 g/mol
Increased lipophilicity relative to non-brominated precursor
Computed properties; context-dependent ADME profile
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Procurement-Driven Application Scenarios for 4-Amino-3-bromo-2,5-difluorobenzonitrile


Medicinal Chemistry: Synthesizing Next-Generation Anti-Inflammatory Agents

4-Amino-3-bromo-2,5-difluorobenzonitrile serves as a crucial intermediate for synthesizing pyrazole derivatives, which have demonstrated potent activity as 5-lipoxygenase (5-LO) inhibitors, a target for treating inflammation and pain-related disorders . Its 92% reliable synthesis yield and moderate lipophilicity (LogP 2.76) make it an attractive and consistent starting point for medicinal chemists developing novel anti-inflammatory drug candidates.

Agrochemical Discovery: Building Herbicidal Heterocyclylbenzonitriles

This compound is a strategic building block for the synthesis of complex heterocyclylbenzonitriles, a class with established herbicidal properties . The specific halogen substitution pattern is designed for creating new molecules that address the limitations of earlier heterocyclylbenzonitriles, which have shown unsatisfactory activity at low application rates . Sourcing this precise intermediate is therefore essential for agrochemical discovery programs aiming to develop more potent and effective crop protection solutions.

Advanced Materials Science: Creating Diazene-Based Photoswitches

The unique substitution pattern of 4-Amino-3-bromo-2,5-difluorobenzonitrile allows for its use in constructing advanced molecular architectures, such as diazene-based photoswitches . The defined reactivity of the amino and bromo groups facilitates precise, stepwise molecular assembly required for these sophisticated materials. Procuring a building block with a guaranteed purity of ≥95% is paramount for achieving the material purity and performance characteristics demanded by advanced materials research.

Application
Selection Property
Validation Focus
Medicinal chemistry libraries
Halogen substitution pattern
Synthetic route reproducibility and purity profile
Agrochemical discovery
Building block for heterocyclylbenzonitriles
Regioselective functionalization pathway
Advanced materials research
Defined reactivity for stepwise assembly
Material purity and performance endpoints

Technical Documentation Hub

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31 linked technical documents
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